molecular formula C17H24O4 B14707273 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid CAS No. 24339-89-7

10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid

Cat. No.: B14707273
CAS No.: 24339-89-7
M. Wt: 292.4 g/mol
InChI Key: WCUPIBJMBMQKDQ-UHFFFAOYSA-N
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Description

10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid typically involves the reaction of 4-hydroxy-3-methylbenzaldehyde with a suitable decanoic acid derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of this compound derivatives with additional carbonyl groups.

    Reduction: Formation of 10-(4-Hydroxy-3-methylphenyl)-10-hydroxydecanol.

    Substitution: Formation of various substituted decanoic acid derivatives.

Scientific Research Applications

10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetic acid
  • 4-Hydroxy-3-methoxycinnamic acid
  • 4-Hydroxy-3-methylphenyl thiocyanate

Comparison: 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic characteristics, making it suitable for specific applications in research and industry.

Properties

CAS No.

24339-89-7

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

10-(4-hydroxy-3-methylphenyl)-10-oxodecanoic acid

InChI

InChI=1S/C17H24O4/c1-13-12-14(10-11-15(13)18)16(19)8-6-4-2-3-5-7-9-17(20)21/h10-12,18H,2-9H2,1H3,(H,20,21)

InChI Key

WCUPIBJMBMQKDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCCCCCCCC(=O)O)O

Origin of Product

United States

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